molecular formula C19H15FO3 B160253 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- CAS No. 131505-63-0

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-

Cat. No.: B160253
CAS No.: 131505-63-0
M. Wt: 310.3 g/mol
InChI Key: HAVKSOAZTDSJKS-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo(222)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- is a complex organic compound that features a trioxabicyclo structure with ethynyl and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Formation of the Trioxabicyclo Structure: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Ethynyl and Fluorophenyl Groups: These substituents can be introduced through palladium-catalyzed coupling reactions, such as the Sonogashira coupling for the ethynyl group and Suzuki coupling for the fluorophenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.

    Reduction: Reduction reactions could target the fluorophenyl group, potentially leading to the formation of hydrofluorophenyl derivatives.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium azide or organolithium reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure might be explored for the development of novel polymers or nanomaterials.

Biology and Medicine

    Drug Development:

    Biological Probes: Use as a fluorescent probe or imaging agent due to its potential photophysical properties.

Industry

    Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.

    Electronics: Exploration of its properties for use in organic electronic devices.

Mechanism of Action

The mechanism by which 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- exerts its effects would depend on its specific application. For instance, in drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,6,7-Trioxabicyclo(2.2.2)octane derivatives: Compounds with similar trioxabicyclo structures but different substituents.

    Phenyl-substituted bicyclic compounds: Molecules with phenyl groups attached to bicyclic frameworks.

Uniqueness

The uniqueness of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- lies in its specific combination of substituents, which may confer distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

1-(4-ethynylphenyl)-4-(3-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO3/c1-2-14-6-8-15(9-7-14)19-21-11-18(12-22-19,13-23-19)16-4-3-5-17(20)10-16/h1,3-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVKSOAZTDSJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157090
Record name 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131505-63-0
Record name 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131505630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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